molecular formula C15H14O2 B147408 Phenethyl benzoate CAS No. 94-47-3

Phenethyl benzoate

Cat. No. B147408
CAS RN: 94-47-3
M. Wt: 226.27 g/mol
InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
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Description

Phenethyl benzoate is a compound that is related to various benzoate esters and phenolic derivatives. While the provided papers do not directly discuss phenethyl benzoate, they do provide insights into the chemistry of related benzoate esters and phenolic compounds. For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens suggests the versatility of benzoate esters in creating materials with unique properties . Additionally, the metabolism of benzoate esters by wood-rotting fungi to yield benzyl alcohol derivatives and salicylates indicates the biological relevance and transformation of such compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes with donor/acceptor groups involves tetra-substitutions that affect the optical and material properties of the compounds . Similarly, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes demonstrates a general and convenient method for creating structurally characterized heterocycles . The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is achieved through esterification reactions of 10-undecynoic acid .

Molecular Structure Analysis

The molecular structure of compounds related to phenethyl benzoate has been characterized using various techniques. Single-crystal X-ray analysis has been used to determine the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes . Gas electron diffraction has been employed to study the molecular structure of phenyl benzoate, providing insights into the relationship between molecular structure and the stability of liquid crystals .

Chemical Reactions Analysis

Benzoate esters and phenolic compounds undergo a variety of chemical reactions. For instance, the metabolism of benzoate esters by fungi leads to the formation of benzyl alcohol derivatives and salicylates . The chemisorption of benzoate on Cu(110) surfaces results in the conversion to benzene via phenyl radicals, demonstrating a kinetic observation of conformational effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to phenethyl benzoate are influenced by their molecular structures. The mesomorphic behavior of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is investigated using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes are elucidated by cyclic voltammetry (CV) and UV-vis spectra .

Scientific Research Applications

Anaerobic Degradation of Benzene

Research has shown that benzene, a structurally related compound to phenethyl benzoate, can undergo biodegradation under anaerobic conditions with various electron acceptors. Studies have focused on the microbial processes involved in this degradation, revealing the importance of certain bacterial groups and metabolic pathways. For instance, a study found benzoate as an intermediate in the anaerobic degradation of benzene, supporting the idea of direct carboxylation as an initial activation mechanism (Abu Laban et al., 2009).

Microbial Degradation in Landfills

In the context of landfills, research has evaluated the anaerobic biodegradability of various compounds, including benzoate, by microorganisms present in decomposing refuse. This research provides insights into the microbial capabilities and environmental conditions that influence the degradation process of benzoate derivatives (Wang & Barlaz, 1998).

Plant Glycosyltransferase Activity

In plants, glycosyltransferase enzymes play a crucial role in modifying benzoates, a compound class related to phenethyl benzoate, by attaching glucose molecules to them. This modification is essential for various plant physiological processes and has been extensively studied to understand the biochemical pathways and specific enzymes involved (Lim et al., 2002).

Iontophoretic Transport Studies

The iontophoretic transport of benzoate across skin has been investigated to understand the principles of transdermal delivery systems. This research is relevant to phenethyl benzoate due to the chemical similarities and provides insights into how such compounds can be effectively delivered through the skin (Bellantone et al., 1986).

Anaerobic Metabolism Mechanisms

The mechanisms of anaerobic metabolism of benzene, closely related to phenethyl benzoate, have been studied to understand the intermediate steps and compounds involved. This research has identified phenol and benzoate as key intermediates, providing insights into the complex biochemical pathways in microbial systems (Coates et al., 2002).

Biodegradation Metabolite Detection

Studies have focused on detecting specific metabolites during the biodegradation of benzene, a structurally similar compound to phenethyl benzoate. These studies provide a deeper understanding of the metabolic processes and pathways involved in the degradation of such compounds (Ulrich et al., 2005).

Safety And Hazards

Phenethyl benzoate is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and contact with skin, eyes, and ingestion or inhalation should be avoided .

properties

IUPAC Name

2-phenylethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSORMYZMWHVFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047590
Record name 2-Phenylethyl benzoate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

189.00 °C. @ 12.00 mm Hg
Record name 2-Phenylethyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenethyl benzoate

CAS RN

94-47-3
Record name Phenylethyl benzoate
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Record name Phenethyl benzoate
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Record name Phenethyl benzoate
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Record name Benzoic acid, 2-phenylethyl ester
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Record name 2-Phenylethyl benzoate
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Record name Phenethyl benzoate
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Record name PHENETHYL BENZOATE
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Record name 2-Phenylethyl benzoate
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URL http://www.hmdb.ca/metabolites/HMDB0033946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The reaction was set up as in Example 2 except that methyl benzoate (748.8 g, 5.50 mol) was used instead of benzoic acid and 671.9 g (5.50 mol) of 2-phenylethyl alcohol was used. After 4 h at 190° C., 230 g of distillate was collected and the reaction mixture was 51% product by GLC. The methanol was stripped from the distillate on a Buchi rotary evaporator and the residue was returned to the reaction flask. The batch was heated for 2 h at 200° C. and 2 h at 210° C., whereupon 170 g of distillate was collected and the reaction mixture was 80% product by GLC. The methanol was stripped from the distillate as before, and the residue was returned to the reaction flask. The batch was heated for 2 h at 210° C. and 2 h at 220° C., whereupon 40 g of distillate was collected and the reaction mixture was 94% product by GLC. The excess 2-phenylethyl alcohol (3.5% by GLC) and methyl benzoate (2.7% by GLC) were removed by vacuum distillation as usual and the product was treated with activated carbon as usual to afford 1000 g (81%) of 2-phenylethyl benzoate. The residual 2-phenylethyl alcohol was 0.30, the APHA color was 40, the acid number was 0.13 mg KOH/g, the saponification number was 245 mg KOH/g, and the residual tin was <10 ppm.
Quantity
748.8 g
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reactant
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Quantity
671.9 g
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Synthesis routes and methods II

Procedure details

A 2-L, 4-neck round bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 671.7 g (5.50 mol, 1.00 equiv) of benzoic acid, 806.3 g (6.60 mol, 1.20 equiv) of 2-phenylethyl alcohol, and 1.25 g (0.1% w/w) of Fascat 2001®. The system was heated gently with slow stirring (<50 rpm) until the benzoic acid dissolved. The air was removed with three cycles of evacuation/nitrogen fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was increased to ca. 200 rpm, the nitrogen sparge was set at 0.2 scfh, and the reaction mixture was heated to 180° C. After a 1-h hold, the temperature was increased to 190° C. for 1 h and then to 200° C. for 1 h. The temperature was increased to 210° C. and the nitrogen sparge was increased to 0.5 scfh. After a 1-h hold, the temperature was further increased to 220° C. for 1 h. The total amount of distillate was 159.2 g, from which 94.4 g of water (theor. 99.1 g) was separated as the top layer. The reaction mixture was cooled to room temperature and sampled for analysis. The acid number was 1.10 mg KOH/g (99.7% conversion) and the APHA color was 115. The excess 2-phenylethyl alcohol (5.5% by GLC) was removed by vacuum distillation. Thus, after 1 h at 180-190° C. and 20 torr (0.5 scfh nitrogen sweep), the residual 2-phenylethyl alcohol was <0.05% by GLC and the APHA color was 222. Activated carbon (37.3 g, 3% w/w) was added, and the mixture was heated at 75-80° C. under vacuum (50-70 torr) for 1 h. After cooling to room temperature, filtration through Celite® gave 1100 g (90%) of 2-phenylethyl benzoate. The APHA color was 20, the acid number was 0.14 mg KOH/g, the saponification number was 246 mg KOH/g (theor. 248), and the residual tin was <10 ppm.
[Compound]
Name
2-L
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671.7 g
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806.3 g
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Synthesis routes and methods III

Procedure details

The reaction was run as described in Example 2 except that the initial excess of 2-phenylethyl alcohol was 10% rather than 20%, and the organic layer that co-distilled with the water of reaction was returned to the batch at the end of each hold but the last one. After 4 h at 180-210° C., the reaction mixture was cooled to room temperature, where the acid number was 5.50 (97.8% conversion), the APHA color was 114, and the excess 2-phenylethyl alcohol was 4.8% by GLC. A 9.94-g aliquot of 50% w/w aqueous hypophosphorous acid (HPA, 0.40% w/w based on H3PO2) was added. The excess 2-phenylethyl alcohol was removed by vacuum distillation as usual. The APHA color was 39 and the residual 2-phenylethyl alcohol was 0.19% by GLC. Treatment with activated carbon as usual afforded 1100 g (88%) of 2-phenylethyl benzoate. The APHA color was 36, the acid number was 2.10 mg KOH/g, the saponification number was 244 mg KOH/g, the residual tin was 270 ppm, and the residual phosphorous was 1300 ppm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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